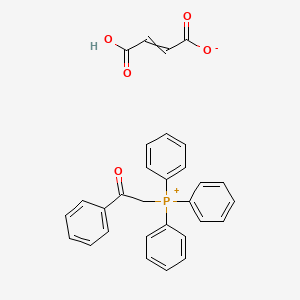
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is a complex chemical compound known for its unique structure and potential applications in various fields of science. This compound features a combination of phenyl, triphenylphosphine, and carboxyprop-2-enoate groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-phenylethyl group. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts to facilitate the reaction. The process generally includes steps like condensation, reduction, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Thiophene derivatives: Known for their biological activity and applications in material science
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
676256-62-5 |
|---|---|
Fórmula molecular |
C30H25O5P |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
4-hydroxy-4-oxobut-2-enoate;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.C4H4O4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;5-3(6)1-2-4(7)8/h1-20H,21H2;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
Clave InChI |
ZOYGJSKJOVFRCE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















